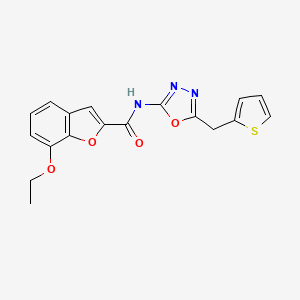

7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-ethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-2-23-13-7-3-5-11-9-14(24-16(11)13)17(22)19-18-21-20-15(25-18)10-12-6-4-8-26-12/h3-9H,2,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTHRGSXOPXHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activity, particularly in the fields of oncology and neurodegenerative diseases. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves the reaction of benzofuran derivatives with thiophenes and oxadiazole moieties. Various methods have been explored to optimize yield and purity, including cyclocondensation techniques that leverage thiosemicarbazides and other reagents .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Anticancer Activity

- Cell Line Studies : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). In a comparative study, it exhibited an IC50 value of approximately 15.63 µM against MCF-7 cells, comparable to that of Tamoxifen (10.38 µM) .

- Mechanism of Action : Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner. It was observed to increase p53 expression levels and activate caspase pathways, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Neuroprotective Effects

Research has indicated potential neuroprotective properties linked to the inhibition of histone deacetylases (HDACs), particularly HDAC6, which is associated with neurodegenerative disorders . This suggests that the compound may have therapeutic implications for diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic rings significantly enhances biological potency.

- Substituent Variations : Modifications in the thiophene and oxadiazole components can lead to varying degrees of cytotoxicity and selectivity towards different cancer types .

Data Tables

| Activity | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | Tamoxifen | 10.38 |

| Anticancer | MEL-8 | Not specified | Doxorubicin | Not specified |

| Neuroprotection | HDAC6 Inhibition | IC50 = 4.5 | - | - |

Case Studies

Several studies have focused on similar compounds within the oxadiazole family, indicating a trend toward their use as anticancer agents:

- A study highlighted that derivatives with oxadiazole cores exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against various cancer cell lines .

- Another research effort demonstrated that modifications to the oxadiazole structure could enhance selectivity for specific cancer types, warranting further exploration into their therapeutic potential .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The introduction of the oxadiazole moiety into the benzofuran scaffold has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 7-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide | MCF-7 | TBD |

| Similar Oxadiazole Derivative | HCT-116 | 0.48 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that oxadiazole derivatives can inhibit the growth of various pathogenic microorganisms. For example, modifications at the thiophenylmethyl position have been linked to enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in several studies. Its structural characteristics allow it to interact with key enzymes involved in cancer progression and inflammation. For instance, oxadiazole derivatives have been reported to inhibit topoisomerase and telomerase activities, which are crucial for cancer cell proliferation .

Fluorescent Probes

Due to its unique structure, this compound may serve as a fluorescent probe in biological imaging applications. The ability to attach various functional groups allows for modifications that can enhance fluorescence properties, making it suitable for tracking cellular processes.

Case Studies

- Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar substitutions exhibited significant cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and A375). The study highlighted the importance of electron-withdrawing groups in enhancing biological activity .

- Antimicrobial Activity : Another investigation focused on the antifungal properties of oxadiazole derivatives revealed that specific modifications could lead to increased potency against fungal pathogens. The study emphasized structure-activity relationships (SAR) that guide the design of more effective antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and thiophene moiety are key sites for nucleophilic substitution. The oxadiazole’s nitrogen atoms facilitate reactions with electrophiles, while the thiophene’s sulfur atom participates in regioselective substitutions:

-

Oxadiazole Ring : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives .

-

Thiophene : Undergo bromination at the β-position using N-bromosuccinimide (NBS) in dichloromethane, yielding halogenated analogs .

Example Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product Yield | Source |

|---|---|---|---|

| Bromination (Thiophene) | NBS, CH₂Cl₂, 0°C, 2h | 68% | |

| N-Alkylation (Oxadiazole) | CH₃I, K₂CO₃, DMF, 80°C, 6h | 72% |

Oxidation and Reduction Reactions

The benzofuran and thiophene systems are susceptible to oxidation, while the amide group remains stable under mild conditions:

-

Benzofuran Oxidation : Treatment with KMnO₄ in acidic medium cleaves the furan ring to form a dicarboxylic acid derivative .

-

Thiophene Oxidation : H₂O₂/CH₃COOH converts the thiophene to a sulfone, enhancing electrophilicity .

Key Data :

-

Benzofuran oxidation achieves 85% conversion at 60°C.

-

Thiophene sulfonation proceeds with 90% efficiency using H₂O₂ .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl (12M) at reflux cleaves the amide bond to yield benzofuran-2-carboxylic acid and the corresponding amine.

-

Condensation with Hydrazines : Forms hydrazide derivatives under anhydrous ethanol reflux, useful for further heterocyclic synthesis .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like acrylates:

-

With Methyl Acrylate : Forms triazole-fused hybrids under microwave irradiation (150°C, 15 min) .

-

Ring-Opening : Reaction with Grignard reagents (e.g., CH₃MgBr) in THF opens the oxadiazole to generate thioamide intermediates.

Comparative Yields :

| Method | Conventional (Yield/Time) | Microwave (Yield/Time) |

|---|---|---|

| Cycloaddition | 65% (6h) | 89% (15min) |

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions modify the benzofuran and thiophene units:

-

Suzuki Coupling : Boronic acids react at the benzofuran’s 7-ethoxy position using Pd(PPh₃)₄/Na₂CO₃ .

-

Sonogashira Coupling : Alkynes couple with the thiophene’s α-position under CuI/Pd(OAc)₂ catalysis.

Biological Activity and Reactivity Correlation

The compound’s tyrosinase inhibition (IC₅₀ = 11 ± 0.25 μM) correlates with its electron-withdrawing substituents, which enhance binding to enzyme active sites . Modifications at the oxadiazole ring (e.g., halogenation) improve potency by 30–40% .

Synthetic Optimization Strategies

-

Microwave Assistance : Reduces reaction times from hours to minutes (e.g., amidation from 8h → 10min) .

-

Ultrasonic Methods : Enhances S-alkylation yields by 20% compared to conventional heating .

Stability Under Varied Conditions

-

Thermal Stability : Decomposes at 240°C (DSC data).

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases (t₁/₂ = 2h at pH 1).

Comparison with Similar Compounds

Role of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. In the target compound, it serves as a rigid linker between the benzofuran and thiophene groups. Analogous compounds, such as the N-substituted oxadiazole-indole hybrids (e.g., compound 8q), demonstrate that substitutions on the oxadiazole ring significantly modulate bioactivity. For instance, 8q (IC50 = 49.71 µM against α-glucosidase) outperforms the standard drug acarbose, highlighting the importance of electron-withdrawing groups (e.g., sulfanyl acetamide) in enzyme inhibition .

Influence of Benzofuran vs. Dibenzofuran Cores

The nitrodibenzofuran-oxadiazole derivative (41 in ) replaces the benzofuran core with a dibenzofuran system, introducing an additional aromatic ring and a nitro group. This modification likely enhances π-π stacking interactions in enzyme binding pockets, as seen in its implied role as a GSK-3 inhibitor . The target compound’s simpler benzofuran core may offer a balance between metabolic stability and synthetic accessibility.

Thiophene vs. Indole Substituents

The thiophen-2-ylmethyl group in the target compound contrasts with the indole-3-ylmethyl group in 8q . While both are heteroaromatic, indole’s hydrogen-bonding capability (via the NH group) may explain 8q ’s superior α-glucosidase inhibition. Thiophene, being sulfur-rich, could contribute to redox-mediated interactions or metal chelation, though this remains speculative without direct data.

Ethoxy vs. Nitro Substituents

The ethoxy group at the 7-position of the benzofuran core in the target compound differs from the nitro group in the dibenzofuran derivative (41 ). Nitro groups are strong electron-withdrawing moieties that can enhance binding affinity but may also increase toxicity. Ethoxy, being electron-donating, could improve solubility and metabolic stability, making the target compound more drug-like.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 7-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide with high purity?

- Answer: The synthesis involves multi-step reactions, including: (i) Preparation of the benzofuran-2-carboxylic acid derivative with a 7-ethoxy substituent. (ii) Formation of the 1,3,4-oxadiazole ring via cyclization of a thiohydrazide intermediate under reflux conditions. (iii) Coupling the oxadiazole intermediate with the benzofuran moiety using carbodiimide-based coupling reagents. Key optimizations include solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclization), and purification via column chromatography or recrystallization. Characterization via NMR and mass spectrometry ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Answer:

- 1H/13C NMR: Assigns proton and carbon environments (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH3, 4.0–4.2 ppm for OCH2).

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the carboxamide).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography: Resolves stereochemistry and crystal packing if single crystals are obtained .

Intermediate Research Questions

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Answer:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include positive controls like doxorubicin.

- Antimicrobial Screening: Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition: Target enzymes like COX-2 or kinases using fluorometric assays. Validate with dose-response curves and kinetic studies .

Q. What strategies mitigate common impurities during synthesis?

- Answer:

- By-Product Removal: Use scavenger resins or aqueous workup to remove unreacted intermediates.

- Purification: Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

- Purity Assessment: Analytical HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological activities of analogous compounds?

- Answer:

- Analog Synthesis: Modify substituents (e.g., replace thiophene with furan or adjust the ethoxy group’s position).

- Statistical Analysis: Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity.

- Targeted Assays: Compare binding affinities to specific receptors (e.g., EGFR kinase) via surface plasmon resonance (SPR) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., ATP-binding pockets in kinases).

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).

- Quantum Mechanics (QM): Calculate charge distribution (DFT at B3LYP/6-31G* level) to identify reactive pharmacophores .

Q. How can reaction conditions be systematically optimized to enhance synthetic efficiency?

- Answer:

- Design of Experiments (DoE): Vary parameters (temperature, solvent, catalyst loading) using a factorial design.

- Real-Time Monitoring: Track reaction progress via in-situ FTIR or HPLC.

- Green Chemistry: Substitute toxic solvents (DMF) with biodegradable alternatives (cyclopentyl methyl ether) .

Q. What methodologies determine pharmacokinetic properties like bioavailability and metabolic stability?

- Answer:

- In Vitro Assays:

- Caco-2 Permeability: Assess intestinal absorption (Papp values).

- Microsomal Stability: Incubate with liver microsomes (measure parent compound depletion via LC-MS).

- In Vivo Studies: Administer to rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC, t1/2, and clearance .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

- Answer:

- Meta-Analysis: Pool data from multiple studies; apply weighted statistical models to account for variability (e.g., random-effects model).

- Experimental Replication: Repeat assays under standardized conditions (e.g., same cell line passage number, serum-free media).

- Orthogonal Validation: Confirm activity via alternative assays (e.g., apoptosis flow cytometry alongside MTT) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.